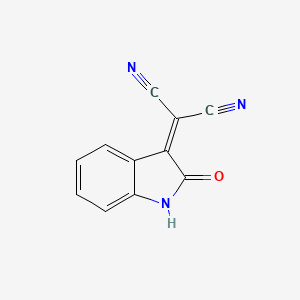

2-(2-Oxoindolin-3-ylidene)malononitrile

CAS No.: 6623-89-8

Cat. No.: VC2125436

Molecular Formula: C11H5N3O

Molecular Weight: 195.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6623-89-8 |

|---|---|

| Molecular Formula | C11H5N3O |

| Molecular Weight | 195.18 g/mol |

| IUPAC Name | 2-(2-oxo-1H-indol-3-ylidene)propanedinitrile |

| Standard InChI | InChI=1S/C11H5N3O/c12-5-7(6-13)10-8-3-1-2-4-9(8)14-11(10)15/h1-4H,(H,14,15) |

| Standard InChI Key | IXRCJYBQPZJHRZ-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=C(C#N)C#N)C(=O)N2 |

| Canonical SMILES | C1=CC=C2C(=C1)C(=C(C#N)C#N)C(=O)N2 |

Introduction

Chemical Structure and Properties

2-(2-Oxoindolin-3-ylidene)malononitrile (CAS: 6623-89-8) is characterized by an indole ring fused with a malononitrile group. The structural arrangement features an oxindole core with a ylidene linkage connecting to the malononitrile group, creating a conjugated system that contributes to the compound's distinctive reactivity profile. This electronic configuration, with two cyano groups attached to a carbon connected to the oxindole ring via a double bond, creates an electron-deficient center that serves as an excellent Michael acceptor.

Studies on related compounds like 2-(1-methyl-2-oxoindolin-3-ylidene)malononitrile have employed various spectroscopic techniques including infrared, Raman, and UV-visible spectroscopy to elucidate their structural and electronic properties . These analyses have contributed significantly to understanding the compound's behavior in different environments and its potential applications.

Synthesis Methods

Traditional Condensation Approaches

The synthesis of 2-(2-Oxoindolin-3-ylidene)malononitrile traditionally involves the condensation of isatin derivatives with malononitrile in the presence of catalysts. Common catalysts employed in this reaction include:

-

Piperidine acetate

-

DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)

-

Aluminum oxide

-

Chitosan

This condensation reaction proceeds through the nucleophilic attack of the active methylene group of malononitrile on the carbonyl carbon at position 3 of isatin, followed by dehydration to form the final product.

Electrochemical Green Synthesis

Recent advancements have introduced electrochemical methods for the synthesis of 2-(2-Oxoindolin-3-ylidene)malononitrile using molecular iodine as a catalyst . This approach represents a significant breakthrough in green chemistry, offering several advantages over traditional methods:

-

High yields (up to 94%)

-

Room temperature operation

-

Constant low current density (5 mA cm−2)

-

Low redox potential range (−0.14 to 0.07 V)

-

Tolerance toward various electron-donating and electron-withdrawing groups

-

By-product-free formation

-

High atom economy

Synthesis Methods Comparison

| Synthesis Method | Yield (%) | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Traditional Condensation | Variable | Catalysts, often higher temperatures | Well-established methodology | More by-products, higher energy consumption |

| Electrochemical with Iodine | Up to 94% | Room temperature, low current density (5 mA cm−2) | Green synthesis, by-product-free, high atom economy | Requires specialized electrochemical setup |

| Microwave-assisted | Variable | Microwave irradiation | Reduced reaction time | Less eco-friendly than electrochemical method |

Chemical Reactivity

Reaction Types

2-(2-Oxoindolin-3-ylidene)malononitrile exhibits diverse reactivity patterns primarily due to its electron-deficient nature:

-

Nucleophilic Addition: The compound reacts with nucleophiles such as hydrazine and thiosemicarbazide, leading to the formation of various indole derivatives.

-

Cyclization: When reacted with substituted thiosemicarbazides, it can form spiro[indole-thiadiazole] derivatives through cyclization reactions.

-

Michael Addition: Its role as a Michael acceptor facilitates the formation of carbon-carbon bonds, which is crucial in the synthesis of various bioactive molecules.

Electrochemical Behavior

Studies have investigated the electrochemical behavior of 2-(2-Oxoindolin-3-ylidene)malononitrile derivatives using cyclic voltammetry in 0.1 M NaClO₄ in acetonitrile solution . Most substituted derivatives exhibit well-defined diffusion-controlled quasi-reversible redox peaks, with the exception of 5-substituted derivatives . This electrochemical profile provides valuable insights into the compound's redox properties and potential applications in electrochemical processes.

Structural Analysis Studies

Density Functional Theory (DFT) Calculations

Comprehensive DFT studies have been conducted on derivatives of 2-(2-Oxoindolin-3-ylidene)malononitrile to investigate their structural, spectroscopic, and electronic properties . These calculations have provided insights into:

-

Molecular geometry optimization

-

Vibrational analyses (IR and Raman)

-

Electronic transitions (UV-vis spectroscopy)

The gas phase is typically employed for molecular geometry optimization and wavenumber calculations, while TD-DFT calculations are performed in various media including gas, methanol, and DMSO to understand solvent effects on molecular properties .

Hirshfeld Surface Analysis

Hirshfeld surface analysis has been utilized to explore intermolecular interactions in crystal structures of related compounds . This method provides quantitative data on the contribution of different types of interactions to crystal packing.

For related compounds, significant contributions have been observed from:

-

O...H interactions (approximately 10.6%)

-

C...H/H...C interactions (approximately 13.4%)

-

C...C interactions (approximately 16.2%)

-

H...H interactions (approximately 15.9%)

These interactions play crucial roles in determining the three-dimensional arrangement of molecules in the crystalline state.

Additional Structural Investigations

Other analytical techniques applied to study the structural properties include:

Biological and Medicinal Applications

2-(2-Oxoindolin-3-ylidene)malononitrile has garnered significant interest in medicinal chemistry due to its potential biological activities:

Antimicrobial Properties

The compound has been investigated for its potential antimicrobial activities against various pathogens. The presence of the electron-deficient center and multiple functional groups offers opportunities for interactions with biological targets.

Protein Binding Interactions

Molecular docking and dynamics simulations on related compounds have demonstrated strong protein-ligand binding interactions . These findings highlight the potential of these compounds for pharmaceutical applications.

Industrial Applications

Materials Science

2-(2-Oxoindolin-3-ylidene)malononitrile has been utilized in the development of electron-transport materials for photovoltaic cells. The compound's electronic properties make it suitable for applications in optoelectronic devices.

Green Chemistry Processes

The electrochemical synthesis method developed for this compound represents an advancement in green chemistry approaches for industrial production . This method aligns with sustainable chemistry principles, offering environmental benefits compared to traditional synthetic routes.

Comparison with Structural Analogs

N-Substituted Derivatives

Several N-substituted derivatives of 2-(2-Oxoindolin-3-ylidene)malononitrile have been synthesized and studied:

-

2-(1-methyl-2-oxoindolin-3-ylidene)malononitrile: Contains a methyl group at the N1 position .

-

2-(1-decyl-2-oxoindolin-3-ylidene)propanedinitrile: Features a long alkyl chain (decyl) at the N1 position, resulting in specific crystal packing arrangements with hydrophobic bands .

-

2-[(1-Benzyl-2-oxo-5-(thiomorpholinosulfonyl)indolin-3-ylidene]malononitrile: Contains a benzyl group at N1 and a thiomorpholinosulfonyl group at position 5 of the indole ring .

Structure-Activity Relationships

The variations in substituents on the basic scaffold significantly affect the compounds' properties:

-

N-Substitution Effects: Introduction of substituents at the N1 position alters solubility, crystal packing, and biological activity.

-

Ring Substitution Effects: Modifications on the indole ring influence electronic properties and reactivity.

-

Electronic Effects: Electron-donating or electron-withdrawing groups modulate reactivity as Michael acceptors and biological activities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume